Yield Advantage via Direct C3 Methylation
The patented synthetic method for 2,4,5-trifluoro-3-methylbenzoic acid achieves product yields of 64–80% through a direct C3 methylation of 2,4,5-trifluorobenzoic acid without requiring carboxyl protection/deprotection steps [1]. In contrast, prior art synthetic approaches necessitated protective group strategies that added steps, increased cost, and typically resulted in lower overall yields, although explicit yield values for the non-methylated precursor under protective-group-free conditions are not directly reported for direct comparison [1].
| Evidence Dimension | Isolated Product Yield after Recrystallization |
|---|---|
| Target Compound Data | 64–80% yield, purity 95.2–98.6% (HPLC) [1] |
| Comparator Or Baseline | Prior art protective-group-mediated methylation of 2,4,5-trifluorobenzoic acid (yield not explicitly quantified in the same patent) [1] |
| Quantified Difference | Yield improvement claimed; quantitative baseline not available in the patent but inferred from the protective-group-free advantage [1] |
| Conditions | Reaction at -80 °C to 20 °C using mixed base (n-BuLi/t-BuLi, t-BuOK, TMEDA) and methylating agent; product isolated by ethanol/water recrystallization [1] |
Why This Matters
Higher synthetic yield and fewer steps translate directly to lower cost-of-goods in large-scale procurement for pharmaceutical intermediate manufacturing.
- [1] CN102531887A. Method for preparing 2,4,5-trifluoro-3-methyl benzoic acid. Examples 7–10. 2012. View Source
